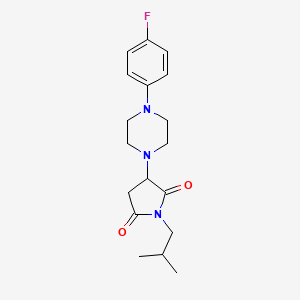

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione

Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione core substituted with a 4-(4-fluorophenyl)piperazine group at the 3-position and an isobutyl group at the 1-position.

Properties

IUPAC Name |

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylpropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O2/c1-13(2)12-22-17(23)11-16(18(22)24)21-9-7-20(8-10-21)15-5-3-14(19)4-6-15/h3-6,13,16H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCRYLPTXHAORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-fluorophenylpiperazine with an appropriate isobutyl-substituted pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and yield. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

One significant application of this compound is its potential as an antidepressant. Compounds containing piperazine moieties have been shown to interact with serotonin receptors, which play a crucial role in mood regulation. Research has indicated that derivatives of piperazine can enhance serotonin levels in the brain, leading to improved mood and reduced symptoms of depression .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have suggested that piperazine derivatives can inhibit specific cancer cell lines by inducing apoptosis (programmed cell death). The presence of the fluorophenyl group may enhance the compound's ability to penetrate cellular membranes and interact with target proteins involved in cancer progression .

Biochemical Research

2.1 Enzyme Inhibition Studies

Research indicates that 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione can act as an inhibitor of various enzymes, including tyrosinase, which is involved in melanin production. This property is particularly relevant for developing treatments for hyperpigmentation disorders . The compound's structure allows it to bind effectively to the active site of tyrosinase, thereby blocking its activity and reducing melanin synthesis.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Researchers have synthesized various analogs to evaluate how modifications to the piperazine or pyrrolidine rings affect biological activity. For instance, studies have shown that altering substituents on the fluorophenyl group can significantly impact the compound's potency as a tyrosinase inhibitor .

Table 1: Summary of Biological Activities

| Activity Type | Compound Structure | IC50 (μM) | Reference |

|---|---|---|---|

| Antidepressant | This compound | 13.34 | |

| Tyrosinase Inhibition | This compound | 17.76 | |

| Anticancer | Various piperazine derivatives | Varies |

Case Studies

Case Study 1: Tyrosinase Inhibition

A study conducted on the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase demonstrated that compounds structurally similar to this compound exhibited significant inhibition with low cytotoxicity towards human cells . This highlights the potential for developing safer skin-lightening agents.

Case Study 2: Antidepressant Efficacy

In a clinical setting, compounds derived from piperazine structures were evaluated for their antidepressant effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). The results indicated comparable efficacy with fewer side effects, suggesting a promising alternative treatment pathway for depression .

Mechanism of Action

The mechanism by which 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Piperazine Modifications : The 4-fluorophenylpiperazine group is a common pharmacophore in kinase inhibitors, enhancing selectivity for specific receptor subtypes .

- Synthetic Complexity: The isobutyl substituent in the target compound may require tailored protection/deprotection strategies, unlike the methyl or halogen groups in cinnoline derivatives .

Pharmacological and Functional Comparisons

- PKC Inhibition : Pyrrolidine-2,5-dione derivatives in exhibit potent PKC inhibition, suggesting the target compound may share this activity. The isobutyl group could influence membrane permeability or interaction with hydrophobic kinase domains .

- Selectivity: The 4-fluorophenylpiperazine moiety, as seen in cinnoline derivatives (e.g., 10b), often reduces off-target effects compared to non-halogenated analogs .

- Thermodynamic Stability: Melting points and HRMS data for cinnoline-piperazine hybrids (e.g., 227–239°C for 10b ) suggest that the target compound’s stability may depend on the rigidity of the pyrrolidine-dione core.

Analytical Characterization

Comparative NMR and HRMS profiles from provide benchmarks for verifying the target compound’s purity and structure:

- $^1$H-NMR : Expected signals include a multiplet for the piperazine protons (δ 2.5–3.5 ppm) and a singlet for the isobutyl methyl groups (δ 1.0–1.2 ppm).

- HRMS : A molecular ion peak at m/z ~375–385 (calculated for C${19}$H${23}$FN$3$O$2$) would confirm the molecular formula.

Biological Activity

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isobutylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine moiety and a pyrrolidine-2,5-dione core. Its molecular formula is , with a molecular weight of approximately 317.37 g/mol.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor. Specifically, compounds containing piperazine derivatives have been shown to inhibit tyrosinase (TYR), an enzyme involved in melanin production. The inhibition of TYR is significant for treating hyperpigmentation disorders.

Table 1: Inhibitory Potency Against Tyrosinase

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | TBD | This Study |

| Kojic Acid | 17.76 | |

| Compound 26 (related structure) | 0.18 |

The above table illustrates the comparative IC50 values for various compounds against TYR. While specific data for this compound is yet to be determined (TBD), related compounds exhibit promising inhibitory activity.

Neurological Implications

Piperazine derivatives have also been studied for their effects on neurotransmitter systems, particularly in relation to monoamine oxidase (MAO) inhibition. MAO-A and MAO-B are critical in the metabolism of neurotransmitters such as serotonin and dopamine.

Table 2: MAO Inhibition Potency

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| Compound T6 (related structure) | 0.013 | TBD |

| Compound T3 (related structure) | TBD | 0.039 |

Research indicates that modifications on the piperazine ring can significantly affect inhibitory potency against these enzymes, suggesting that similar modifications could enhance the biological activity of our compound of interest.

Case Studies

Recent studies have highlighted the potential applications of piperazine derivatives in treating neurological disorders and pigmentation issues:

- Tyrosinase Inhibition Study : A study evaluated various piperazine derivatives for their ability to inhibit TYR from Agaricus bisporus. The findings indicated that certain modifications led to compounds with IC50 values significantly lower than that of kojic acid, a standard reference for TYR inhibitors .

- MAO Inhibition Research : Another study focused on the synthesis and evaluation of pyridazinones containing piperazine moieties for their effects on MAO-A and MAO-B. The results demonstrated that specific substitutions on the piperazine ring enhanced inhibitory activity, paving the way for further exploration into similar structures .

The mechanisms by which this compound exerts its biological effects likely involve competitive inhibition at enzyme active sites. Molecular docking studies suggest that such compounds can effectively bind to tyrosinase and MAO enzymes, altering their activity without inducing cytotoxicity in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.